molecular formula C9H18N2 B042781 1-Cyclopentylpiperazine CAS No. 21043-40-3

1-Cyclopentylpiperazine

Cat. No.: B042781
CAS No.: 21043-40-3
M. Wt: 154.25 g/mol
InChI Key: PVMCQBPJKPMOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1-Cyclopentylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Safety and Hazards

1-Cyclopentylpiperazine causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with skin or eyes, it should be washed off with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentylpiperazine can be synthesized through several methods. A common synthetic route involves the reaction of piperazine with hydrochloric acid to form piperazine chloride. This intermediate is then reacted with cyclopentyl bromide to yield this compound . The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvents: Organic solvents such as ethers, alcohols, and ketones.

    Catalysts: Not usually required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclopentyl group provides a different steric and electronic environment compared to other similar compounds, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-cyclopentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMCQBPJKPMOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355565
Record name 1-cyclopentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21043-40-3
Record name 1-cyclopentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopentylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Cyclopentylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Cyclopentylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Cyclopentylpiperazine
Reactant of Route 6
1-Cyclopentylpiperazine
Customer
Q & A

Q1: What do we know about the structural characteristics of 1-cyclopentylpiperazine?

A: While the provided research doesn't delve into the specific applications of this compound, one study focuses on its vibrational characteristics. [] This research utilizes both experimental and theoretical methods to investigate the molecule's vibrational modes. Although the specific molecular weight and formula aren't explicitly mentioned, this study provides valuable spectroscopic data. This data can be used to identify the compound and understand its structural features based on its vibrational behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.